3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Description
3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as MPPT, is a chemical compound that has been studied for its potential therapeutic properties. It belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. MPPT has been found to have a unique mechanism of action that sets it apart from other SSRIs, making it a promising candidate for further research.
Scientific Research Applications
Molecular Docking and DNA Binding Studies
- A compound structurally related to 3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea was synthesized and explored for DNA binding capabilities. The compound showed significant DNA-binding activity and was also evaluated for cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Antiproliferative Activity
- Research into 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, a similar class of compounds, found significant antiproliferative effects against various cancer cell lines. This highlights the potential of such compounds in cancer treatment (Chuanming Zhang et al., 2019).
- Another study on similar derivatives reported their antiproliferative activity, further supporting the potential of these compounds as anticancer agents (Jian Feng et al., 2020).
Cytotoxicity and Cell Cycle Analysis
- A thiourea derivative related to the compound was synthesized and analyzed for cytotoxicity. This research suggests potential therapeutic applications of such compounds, especially in cancer treatment (MD Mushtaque et al., 2017).
Other Research Applications
- Research into similar urea and thiourea derivatives has focused on their potential as antifungal agents, demonstrating the broad scope of applications for these compounds in various domains of medical science (Shi-Chun Wang et al., 2018).
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-20-7-5-17(6-8-20)9-12-23-21(25)24(14-18-10-13-27-16-18)15-19-4-2-3-11-22-19/h2-8,10-11,13,16H,9,12,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQUYHPCAQXNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
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